molecular formula C11H19N3O2 B5101023 N-tert-butyl-N'-(cyclopentylideneamino)oxamide

N-tert-butyl-N'-(cyclopentylideneamino)oxamide

Cat. No.: B5101023
M. Wt: 225.29 g/mol
InChI Key: QKRMHEVWZICCRG-UHFFFAOYSA-N
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Description

N-tert-butyl-N’-(cyclopentylideneamino)oxamide is a compound that belongs to the class of oxamides. Oxamides are organic compounds characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features a tert-butyl group and a cyclopentylideneamino group, making it unique in its structure and properties.

Properties

IUPAC Name

N-tert-butyl-N'-(cyclopentylideneamino)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)12-9(15)10(16)14-13-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRMHEVWZICCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N’-(cyclopentylideneamino)oxamide can be achieved through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .

Industrial Production Methods

Industrial production of N-tert-butyl-N’-(cyclopentylideneamino)oxamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions ensures high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N’-(cyclopentylideneamino)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-tert-butyl-N’-(cyclopentylideneamino)oxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as neuroprotective agents and anti-inflammatory compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-N’-(cyclopentylideneamino)oxamide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-N’-(cyclopentylideneamino)oxamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of tert-butyl and cyclopentylideneamino groups makes it versatile for various applications in research and industry.

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